molecular formula C18H12F2N6OS B2464139 N-(2,4-difluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891111-88-9

N-(2,4-difluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

Cat. No. B2464139
CAS RN: 891111-88-9
M. Wt: 398.39
InChI Key: ZZWUNOIPPMDJSS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H12F2N6OS and its molecular weight is 398.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored methods for synthesizing related triazolopyridine derivatives. For example, Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which are analogous to the compound , indicating a broader interest in this class of chemicals (Karpina et al., 2019).
  • Structural Elucidation : Detailed structural analysis of similar compounds has been conducted using various techniques like NMR, IR, and X-ray diffraction. For example, El-Kurdi et al. (2021) used these methods to characterize triazolopyridines, highlighting the importance of structural elucidation in understanding these compounds (El-Kurdi et al., 2021).

Potential Applications

  • Antimicrobial and Antifungal Properties : Some derivatives of triazolopyridines have shown promising antimicrobial activities. For instance, Xu et al. (2017) found that certain sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety exhibited good antifungal and insecticidal activities (Xu et al., 2017).
  • Pharmaceutical Applications : The related triazolopyridine derivatives have been explored for their potential in pharmaceutical applications, including as anticancer and anti-diabetic agents. Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines and evaluated them as anti-diabetic medications (Bindu et al., 2019).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N6OS/c19-12-1-2-15(13(20)9-12)22-17(27)10-28-18-24-23-16-4-3-14(25-26(16)18)11-5-7-21-8-6-11/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWUNOIPPMDJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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